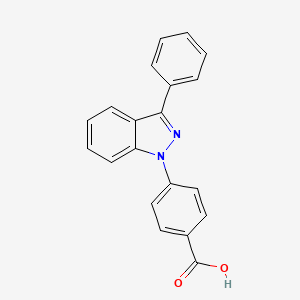
4-(3-Phenyl-1H-indazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Phenyl-1H-indazol-1-yl)benzoic acid is a heterocyclic compound that features both an indazole and a benzoic acid moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure includes a phenyl group attached to the indazole ring, which is further connected to a benzoic acid group, making it a unique and versatile molecule in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole ring, followed by further functionalization to introduce the benzoic acid group . The reaction conditions often require the use of catalysts such as copper acetate and are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(3-Phenyl-1H-indazol-1-yl)benzoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The compound’s ability to permeabilize cell membranes and induce protein leakage has also been studied, highlighting its potential as an antimicrobial agent .
Comparación Con Compuestos Similares
Phenyl (3-phenyl-1H-indazol-1-yl)acetate: Shares the indazole core but differs in the ester functional group.
4-(imidazol-1-yl)benzoic acid: Contains an imidazole ring instead of an indazole, leading to different biological activities.
Uniqueness: 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid stands out due to its unique combination of the indazole and benzoic acid moieties, which confer distinct chemical reactivity and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
184584-49-4 |
|---|---|
Fórmula molecular |
C20H14N2O2 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
4-(3-phenylindazol-1-yl)benzoic acid |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)15-10-12-16(13-11-15)22-18-9-5-4-8-17(18)19(21-22)14-6-2-1-3-7-14/h1-13H,(H,23,24) |
Clave InChI |
VPTIUVMCDDBYSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)
![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)

![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
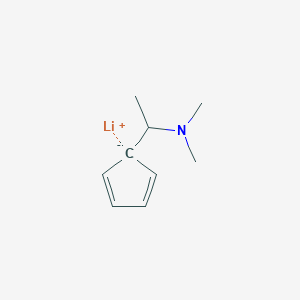

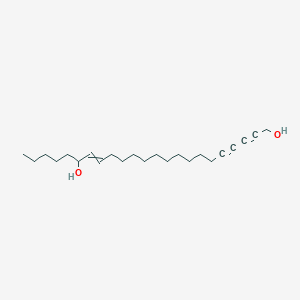
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
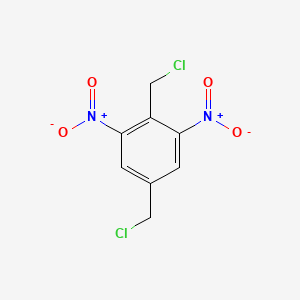

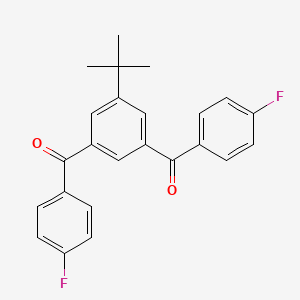


![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
